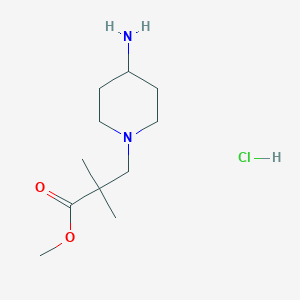
3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid, also known as BCFTA, is a compound that has been used in scientific research for a variety of purposes. It is a brominated derivative of phenylacetic acid, and is of interest due to its unique combination of properties, including its high solubility in aqueous solutions, and its strong affinity for various metals, such as lead and cadmium. BCFTA has been found to have a range of potential applications in both organic and inorganic chemistry. In particular, it has been used in the synthesis of a variety of organic compounds, and in the study of biological systems.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid is not fully understood. However, it is thought to act as a chelating agent, binding to metals such as lead and cadmium, and preventing their uptake by living cells. It is also thought to interact with enzymes and proteins, and to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known to be toxic to some organisms, and to have a variety of effects on enzymes and proteins. It has been shown to inhibit the growth of bacteria and fungi, and to inhibit the activity of certain enzymes, such as lipases and proteases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is readily available. It is also highly soluble in aqueous solutions, and has a strong affinity for metals, making it useful for the study of metal-containing compounds. However, it is also toxic to some organisms, and can be difficult to handle in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid. These include further research into its mechanism of action, its potential applications in the pharmaceutical and agrochemical industries, and the development of new analytical methods for its detection and quantification. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its ability to bind to metals could lead to the development of new methods for the removal of metals from contaminated environments.
Aplicaciones Científicas De Investigación
3-Bromo-4-cyano-5-(trifluoromethyl)phenylacetic acid has been used in a variety of scientific research applications. It has been studied in the synthesis of various organic compounds, including those used in the pharmaceutical and agrochemical industries. It has also been used in the study of biological systems, such as enzymes and proteins, as well as in the study of metal-containing compounds. In addition, this compound has been used in the development of analytical methods, such as HPLC, for the analysis of organic compounds.
Propiedades
IUPAC Name |
2-[3-bromo-4-cyano-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-8-2-5(3-9(16)17)1-7(6(8)4-15)10(12,13)14/h1-2H,3H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWZTQLVIQIAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)








![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
![4-[2-Methyl-3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1414262.png)